Halofuginone lactate

Description

Origin and Chemical Class

Halofuginone (B1684669) is a halogenated derivative of febrifugine (B1672321), a natural alkaloid first isolated from the leaves of the Chinese plant Dichroa febrifuga Lour. researchgate.netnih.govfrontiersin.org This plant, known as Chang Shan, has a long history of use in traditional Chinese medicine, primarily for its antimalarial properties. nih.govresearchgate.net Febrifugine itself, while effective, presented challenges due to its toxicity. This led to the synthesis of analogues, including halofuginone, in an effort to retain therapeutic efficacy while improving its profile. researchgate.net Halofuginone was first synthesized in 1967. nih.gov

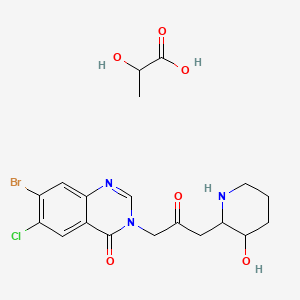

Chemically, halofuginone belongs to the quinazolinone class of alkaloids. drugbank.comdrugbank.com The lactate (B86563) salt, halofuginone lactate, is formed with 2-hydroxypropanoic acid (lactic acid). drugbank.com The core structure consists of a quinazolinone ring system linked to a piperidine (B6355638) moiety. drugbank.com Specifically, its chemical name is 7-bromo-6-chloro-3-{3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl}-3,4-dihydroquinazolin-4-one, which is then combined with lactic acid to form the lactate salt. drugbank.com Various synthetic routes have been developed to produce halofuginone, with some scalable processes achieving high purity without the need for chromatographic purification. nih.govacs.orgresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C19H23BrClN3O6 | biosynth.comnih.gov |

| Molecular Weight | 504.76 g/mol | biosynth.comnih.gov |

| CAS Number | 82186-71-8 | drugbank.combiosynth.comnih.gov |

| IUPAC Name | 2-hydroxypropanoic acid; 7-bromo-6-chloro-3-{3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl}-3,4-dihydroquinazolin-4-one | drugbank.com |

| Chemical Class | Quinazolinone Alkaloid | drugbank.comresearchgate.net |

Historical Context of Research Focus Areas

The research trajectory of halofuginone began with its application in veterinary medicine. It was approved by the U.S. Food and Drug Administration for the prevention of coccidiosis, a parasitic disease, in poultry. frontiersin.orgcambridge.org For years, its primary use and research focus remained as an antiprotozoal agent, particularly for treating cryptosporidiosis in livestock like neonatal calves. cambridge.orgfrontiersin.orgnih.gov

In subsequent years, academic research expanded dramatically as the diverse biological effects of halofuginone became more apparent. A significant shift occurred when studies began to uncover its potent antifibrotic properties. researchgate.netfrontiersin.org Research demonstrated its ability to inhibit the synthesis of type I collagen, a key component of fibrotic tissue. drugbank.comfrontiersin.org This discovery opened up new avenues of investigation into its potential for treating fibrotic diseases in various organs. researchgate.netmdpi.com

The exploration of its mechanism of action revealed two primary pathways. One major area of research focuses on its ability to inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway. mdpi.comwjgnet.com Halofuginone was found to inhibit the phosphorylation of Smad3, a key downstream mediator in the TGF-β cascade, thereby reducing the expression of fibrotic genes. mdpi.comwjgnet.comspandidos-publications.com This has been a focal point in studies related to fibrosis, cancer, and tissue remodeling. aacrjournals.orgnih.govmdpi.com

A second, distinct mechanism was identified, involving the inhibition of prolyl-tRNA synthetase (ProRS). nih.govnih.govnih.gov Halofuginone acts as a competitive inhibitor of this enzyme, which is essential for incorporating the amino acid proline into proteins. nih.govmedchemexpress.com This inhibition leads to the activation of the amino acid starvation response (AAR), a cellular stress pathway. nih.govwjgnet.com This discovery was crucial in explaining its effects on the differentiation of specific immune cells, such as T helper 17 (Th17) cells, linking it to research in autoimmune and inflammatory diseases. researchgate.netnih.govwjgnet.comnih.gov

Current academic research continues to explore these multifaceted actions, investigating its effects in oncology, immunology, and regenerative medicine, building upon the foundational discoveries of its antifibrotic and ProRS-inhibitory activities. aacrjournals.orgoncotarget.combiorxiv.orgmdpi.com

Table 2: Summary of Major Research Findings for Halofuginone

| Research Area | Key Finding | Primary Mechanism of Action | Source |

|---|---|---|---|

| Antiprotozoal | Effective against coccidiosis and cryptosporidiosis in livestock. | Inhibition of parasite prolyl-tRNA synthetase (ProRS). | researchgate.netcambridge.orgfrontiersin.org |

| Fibrosis | Inhibits synthesis of type I collagen and differentiation of fibroblasts to myofibroblasts. | Inhibition of TGF-β-dependent Smad3 phosphorylation. | researchgate.netmdpi.comwjgnet.comspandidos-publications.com |

| Cancer | Suppresses tumor progression, metastasis, and angiogenesis. | Inhibition of TGF-β signaling and effects on tumor stroma. | drugbank.comfrontiersin.orgaacrjournals.orgoncotarget.com |

| Autoimmunity/Inflammation | Selectively inhibits the differentiation of pro-inflammatory Th17 cells. | Inhibition of ProRS, leading to activation of the Amino Acid Response (AAR) pathway. | nih.govnih.govwjgnet.comnih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClN3O3.C3H6O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;1-2(4)3(5)6/h5-6,8,14-15,19,23H,1-4,7H2;2,4H,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATQERNJKZPJNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrClN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82186-71-8 | |

| Record name | (+/-)-trans-7-Bromo-6-chloro-3-[3-(3-hydroxypiperidine-2-yl)-2-oxopropyl]-3H-chinazolin-4-one lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanisms of Action

Direct Enzymatic Inhibition: Prolyl-tRNA Synthetase (ProRS)

The primary molecular target of halofuginone (B1684669) is glutamyl-prolyl-tRNA synthetase (EPRS), a bifunctional enzyme responsible for charging both glutamyl- and prolyl-tRNAs. harvard.edumdpi.com Halofuginone specifically targets the prolyl-tRNA synthetase (ProRS) domain of this enzyme. harvard.edumdpi.com

Competitive Binding Characteristics to Proline-AMP Binding Pocket

Halofuginone acts as a competitive inhibitor of ProRS, with a reported inhibitory constant (Ki) of 18.3 nM. medchemexpress.commedchemexpress.com It achieves this by occupying the binding sites for both proline and the 3' end of the tRNA molecule within the enzyme's active site. nih.govresearchgate.net This competitive binding is underscored by the observation that the inhibitory effects of halofuginone can be attenuated by the addition of exogenous proline. plos.orgnih.gov The binding of halofuginone to the proline binding pocket of the ProRS catalytic site has been well-documented. plos.org One part of the halofuginone molecule mimics the structure of proline, while another part mimics the 3' end of the bound tRNA, effectively blocking the normal function of the enzyme. nih.govresearchgate.net

ATP-Dependent Conformational Changes in Enzyme Activity

A crucial aspect of halofuginone's inhibitory action is its dependence on adenosine (B11128) triphosphate (ATP). harvard.eduresearchgate.netgoogle.com The binding of halofuginone to ProRS is not a simple competitive interaction but requires an ATP-induced conformational change in the enzyme. google.com This suggests that halofuginone does not merely act as a mimic of the prolyl-adenylate intermediate. google.com Instead, ATP binding facilitates a structural rearrangement of the enzyme that allows for the stable binding of the inhibitor. google.com Crystallographic studies have revealed that the α-phosphate group of ATP forms hydrogen bonds with the piperidinyl ring hydroxy group of halofuginone, locking it into the active site. um.es This ternary complex of enzyme, ATP, and halofuginone effectively inhibits the charging of tRNA with proline. um.es

Role of Specific Chemical Moieties (e.g., Piperidine (B6355638) Ring Hydroxy Group)

The chemical structure of halofuginone is critical to its inhibitory activity. Specific functional groups, or moieties, play a key role in its interaction with ProRS. The piperidine ring and its associated hydroxyl group are essential for its biological effects. nih.govresearchgate.net Studies have shown that removal of the hydroxyl group from the piperidinyl ring, creating deoxyhalofuginone, significantly diminishes its biological activity. um.esresearchgate.net This hydroxyl group is directly involved in the ATP-dependent binding, forming hydrogen bonds that stabilize the inhibitor within the enzyme's active site. um.es The 4-quinazolinone moiety and the nitrogen atom of the piperidine ring are also considered necessary for its activity. nih.gov

Downstream Signaling Pathway Modulation

The inhibition of ProRS by halofuginone has significant downstream consequences, most notably the activation of the Amino Acid Starvation Response (AAR) pathway. harvard.edumdpi.comfcad.com

Amino Acid Starvation Response (AAR) Pathway Activation

By inhibiting the charging of prolyl-tRNA, halofuginone leads to an intracellular accumulation of uncharged tRNAPro. harvard.edumdpi.comfcad.com This accumulation serves as a signal that mimics a state of amino acid deprivation, thereby triggering the AAR pathway. harvard.edumdpi.comnih.gov The AAR is a highly conserved stress response in eukaryotic cells that reprograms cellular metabolism in response to nutrient scarcity. harvard.edu Activation of the AAR pathway is a central mechanism through which halofuginone exerts many of its biological effects, including its immunomodulatory and anti-inflammatory properties. mdpi.comnih.gov

Mimicry of Proline Starvation Conditions

The inhibition of ProRS by halofuginone effectively creates a state of cellular proline starvation. harvard.edunih.gov This is because the cell is unable to incorporate proline into newly synthesized proteins, despite the potential availability of proline in the cellular environment. This mimicry of proline deprivation activates the amino acid sensor and eIF2α kinase Gcn2, a key component of the AAR pathway. nih.gov The activation of Gcn2 leads to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), which in turn inhibits global protein synthesis while selectively upregulating the translation of specific stress-response proteins. harvard.edu This selective inhibition of protein synthesis and the broader metabolic reprogramming initiated by the AAR pathway underlie many of the observed effects of halofuginone.

Transforming Growth Factor-Beta (TGF-β) Signaling Pathway Interference

A primary and extensively documented mechanism of Halofuginone is its potent interference with the TGF-β signaling pathway, which is a critical regulator of fibrosis and tumor progression. um.esnih.gov

The canonical TGF-β pathway involves the phosphorylation of receptor-regulated Smads, primarily Smad2 and Smad3, by the activated TGF-β type I receptor (TβRI). dovepress.com Halofuginone acts downstream of the TGF-β receptor, specifically inhibiting the phosphorylation of Smad3. nih.govum.esresearchgate.net This effect has been observed in a wide variety of cell types, including fibroblasts, stellate cells, and tumor cells. nih.govpreprints.org By preventing Smad3 phosphorylation, Halofuginone blocks the formation of the Smad3-Smad4 complex and its subsequent translocation to the nucleus, thereby preventing the transcription of TGF-β target genes. nih.govdovepress.com Studies in breast and prostate cancer cells confirmed that Halofuginone treatment decreased Smad2 and Smad3 phosphorylation, with the effect on Smad3 being observed as early as one hour after treatment. nih.gov

A major downstream consequence of TGF-β/Smad3 signaling is the extensive remodeling of the extracellular matrix (ECM), primarily through the increased synthesis of collagen. dovepress.comnih.gov By inhibiting Smad3 phosphorylation, Halofuginone effectively reduces the deposition of ECM proteins, most notably collagen type I. nih.govpreprints.orgfrontiersin.org This antifibrotic effect is a hallmark of Halofuginone's activity. frontiersin.org The compound has been shown to inhibit collagen α1(I) gene expression and suppress TGF-β-induced collagen synthesis. preprints.orgdrugbank.com This leads to a reduction in tissue fibrosis and can alter the tumor microenvironment, which is often characterized by dense collagen deposition that can promote tumor progression and impede drug delivery. nih.govbio-integration.org

| Mechanism Component | Molecular Target | Effect of Halofuginone | Reference |

|---|---|---|---|

| Signaling Cascade Inhibition | Smad3 Phosphorylation | Inhibition | nih.govum.esresearchgate.netnih.gov |

| Negative Regulation | Smad7 Expression | Elevation | nih.govpreprints.orgnih.gov |

| Downstream Effect | Collagen Type I Synthesis | Inhibition | preprints.orgfrontiersin.orgdrugbank.com |

Elevation of Inhibitory Smad7 Expression

Akt/mTORC1 Signaling Pathway Suppression

Halofuginone also exerts significant anticancer effects by suppressing the PI3K/Akt/mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and survival. nih.govresearchgate.netpreprints.org

Treatment with Halofuginone leads to a dose-dependent decrease in the phosphorylation of Akt and key downstream effectors of the mTORC1 complex, including the ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4EBP1). nih.govresearchgate.netresearchgate.net The suppression of this pathway is directly linked to the observed inhibition of cell proliferation and the induction of apoptosis in cancer cells. nih.gov Furthermore, the inhibition of Akt/mTORC1 by Halofuginone is a key mechanism behind its ability to reprogram cellular metabolism, as this pathway is a primary driver of the Warburg effect. nih.gov

Autophagy is a cellular degradation and recycling process that can either promote cell survival or cell death, depending on the context. mdpi.com Halofuginone exhibits a unique, dual regulatory effect on autophagy that is dependent on the cellular nutrient status. researchgate.netnih.govnih.gov

Under nutrient-rich conditions , Halofuginone induces autophagy. researchgate.netnih.gov It achieves this by suppressing the Akt/mTORC1 pathway. nih.gov Since mTORC1 is a potent inhibitor of autophagy initiation (through phosphorylation of the ULK1 complex), its suppression by Halofuginone relieves this inhibition, leading to the activation of ULK1 and an increase in autophagic flux. nih.govnih.gov

Under nutrient-poor conditions (e.g., starvation or caloric restriction), Halofuginone inhibits autophagy. researchgate.netnih.gov In this context, autophagy is typically activated by the energy-sensing LKB1/AMPK pathway, which phosphorylates ULK1 at different sites (Ser317 and Ser777) to initiate the process. nih.govmdpi.com Halofuginone treatment under these conditions leads to the inactivation of ULK1 by downregulating its phosphorylation at these AMPK-mediated sites, thereby blocking the autophagic response. nih.govnih.gov

Impact on Cellular Growth Pathways

Halofuginone lactate (B86563) demonstrates significant effects on various cellular growth pathways, primarily characterized by the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). oup.comnih.gov Research across different cell types has elucidated its role in modulating critical signaling cascades that govern cell cycle and survival.

In colorectal cancer (CRC) cells, halofuginone treatment has been shown to inhibit proliferation and induce cell cycle arrest at the G1/G0 phase. nih.gov This is accompanied by an increase in the generation of reactive oxygen species (ROS) and subsequent apoptosis. nih.gov A key mechanism underlying these effects is the downregulation of the Akt/mTORC1 signaling pathway. nih.gov This pathway is crucial for cell growth and metabolism, and its inhibition by halofuginone leads to a reduction in glycolysis and lipid biosynthesis, effectively starving the cancer cells of energy and essential building blocks. nih.gov

Furthermore, halofuginone interferes with the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is a key regulator of cell growth, differentiation, and extracellular matrix production. ontosight.ainih.gov It specifically inhibits the phosphorylation of Smad3, a downstream protein in the TGF-β pathway. nih.govharvard.edu This inhibition prevents the translocation of the Smad complex to the nucleus, thereby repressing the expression of target genes involved in fibrosis and cell proliferation. nih.gov Studies have shown that halofuginone can induce apoptosis in multiple myeloma cells and various tumor models, often linked to this inhibition of Smad3 phosphorylation. nih.gov

| Pathway/Process | Effect of Halofuginone | Observed Outcome | Cell Type/Model | Citation |

|---|---|---|---|---|

| Cell Proliferation | Inhibition | Reduced tumor volume | Colorectal cancer cells, Uterine leiomyoma cells | oup.comnih.gov |

| Apoptosis | Induction | Increased programmed cell death | Colorectal cancer cells, Multiple myeloma cells, Uterine leiomyoma cells | oup.comnih.govnih.gov |

| Akt/mTORC1 Signaling | Downregulation | Inhibited glycolysis and lipid biosynthesis | Colorectal cancer cells | nih.gov |

| TGF-β/Smad3 Signaling | Inhibition of Smad3 phosphorylation | Reduced collagen synthesis and cell differentiation | Muscle cells, Fibroblasts, Tumor cells | nih.govharvard.edu |

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses. Halofuginone has been shown to modulate MAPK signaling, although the specific effects can vary depending on the cell type and context. Several studies indicate that halofuginone can lead to the activation of certain MAPK pathways, such as p38 MAPK and ERK (extracellular signal-regulated kinase). nih.govpreprints.org

This activation is often linked to its inhibitory effects on other pathways. For instance, the inhibition of TGFβ-dependent Smad3 phosphorylation by halofuginone has been described as being, at least in part, a consequence of the activation of p38 MAPK and Akt/ERK phosphorylation. nih.govharvard.edu

Role of p38 MAPK Activation

The role of p38 MAPK activation in the mechanism of action of halofuginone is complex and appears to be context-dependent. In some cellular systems, activation of p38 MAPK by halofuginone is linked to its anti-fibrotic effects. For example, in rat hepatic stellate cells, halofuginone induces the expression of matrix metalloproteinases (MMPs), enzymes that break down the extracellular matrix, via the activation of p38 MAPK. uea.ac.uknih.gov This action contributes to the reduction of fibrosis. uea.ac.uk

Conversely, in other contexts, such as in activated T cells, halofuginone has been reported to inhibit the phosphorylation of p38 MAPK. nih.gov This inhibition is associated with a decrease in the production of pro-inflammatory cytokines and the suppression of T cell-mediated inflammation. nih.gov This suggests that halofuginone's effect on the p38 MAPK pathway is highly dependent on the specific cellular environment and target cell type, leading to either activation or inhibition to produce distinct downstream biological outcomes.

| Effect | Observed Outcome | Cell Type/Model | Citation |

|---|---|---|---|

| Activation | Induction of matrix metalloproteinases | Rat hepatic stellate cells | uea.ac.uknih.gov |

| Activation | Contributes to inhibition of Smad3 phosphorylation | Muscle cells, various tumor models | nih.govmedchemexpress.com |

| Inhibition | Decreased pro-inflammatory cytokine production | Activated peripheral blood T cells | nih.gov |

Nuclear Factor Kappa-B (NFκB) Activation

Similar to its effects on the p38 MAPK pathway, the interaction of halofuginone with the Nuclear Factor Kappa-B (NF-κB) signaling pathway is multifaceted and cell-type specific. NF-κB is a crucial transcription factor that regulates inflammatory responses, immunity, and cell survival.

In certain models, halofuginone treatment leads to the activation of NF-κB. Studies on rat hepatic stellate cells have shown that halofuginone-induced expression of matrix metalloproteinases is mediated by the activation of both p38 MAPK and NF-κB. uea.ac.uknih.gov This activation contributes to the remodeling of the extracellular matrix. uea.ac.uk In pancreatic stellate cells, an increase in NF-κB activation has also been observed. oup.com

In stark contrast, research on activated T cells has demonstrated that halofuginone causes a significant, dose-dependent inhibition of NF-κB activity. nih.gov This inhibitory action is linked to the suppression of pro-inflammatory cytokine production and T cell function, highlighting its potential as an anti-inflammatory agent. nih.gov These divergent findings underscore that halofuginone's modulation of the NF-κB pathway is not uniform but is instead tailored to the specific cellular context.

Ion Channel Modulation

Halofuginone lactate has been identified as a modulator of several types of ion channels, an activity that contributes to its diverse pharmacological profile, including potent pulmonary vasodilation. medchemexpress.comresearchgate.net Its actions include the activation of voltage-gated potassium (Kv) channels and the blockade of various calcium (Ca2+) channels. medchemexpress.com

Kv Channel Activation

Halofuginone is a potent activator of voltage-gated potassium (Kv) channels. medchemexpress.comresearchgate.net The activation of these channels in vascular smooth muscle cells leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization, in turn, leads to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent relaxation of the smooth muscle. This mechanism is a key contributor to the vasodilatory effects of halofuginone observed in pulmonary arteries. medchemexpress.comresearchgate.net

Blockade of Receptor-Operated Calcium Channels

This compound has been identified as a blocker of receptor-operated calcium channels (ROCCs). medchemexpress.commedchemexpress.eu These channels are a class of non-voltage-gated calcium channels that are activated following the binding of an agonist to a G-protein-coupled receptor. nih.gov The influx of calcium through ROCCs is a critical step in numerous physiological processes.

Research has demonstrated that halofuginone can inhibit the rise in cytosolic calcium concentration ([Ca²⁺]cyt) initiated by the activation of these channels. researchgate.net In studies using HEK-293 cells transfected with the calcium-sensing receptor (CaSR), a G-protein-coupled receptor, halofuginone was shown to inhibit the increase in intracellular calcium upon receptor activation. researchgate.net This inhibitory effect suggests a mechanism by which halofuginone may influence cellular responses that are dependent on receptor-mediated calcium entry. researchgate.net This action is considered a component of its potent pulmonary vasodilator effects observed in pulmonary artery smooth muscle cells (PASMCs). medchemexpress.comresearchgate.net

| Cell Type | Experimental Setup | Observed Effect of Halofuginone | Reference |

|---|---|---|---|

| HEK-293 cells transfected with Calcium-Sensing Receptor (CaSR) | Measurement of cytosolic Ca²⁺ changes after application of an extracellular Ca²⁺ stimulus to activate the receptor. | Demonstrated a concentration-dependent inhibition of the increase in cytosolic Ca²⁺, indicating a blockade of receptor-operated Ca²⁺ entry. | researchgate.net |

Blockade of Store-Operated Calcium Channels

In addition to its effects on ROCCs, this compound also functions as a blocker of store-operated calcium channels (SOCCs). medchemexpress.commedchemexpress.eu SOCCs are activated in response to the depletion of calcium from intracellular stores, such as the endoplasmic or sarcoplasmic reticulum, a process known as store-operated calcium entry (SOCE). nih.gov SOCE is a major pathway for calcium influx in many cell types and is crucial for maintaining calcium homeostasis and regulating a wide array of cellular functions.

Studies have indicated that halofuginone inhibits SOCE, thereby reducing the sustained influx of calcium that follows the depletion of intracellular stores. researchgate.net This mechanism has been investigated in pulmonary artery smooth muscle cells (PASMCs), where aberrant calcium signaling contributes to pathophysiology. researchgate.net The blockade of SOCCs by halofuginone is another facet of its activity as a pulmonary vasodilator. medchemexpress.commedchemexpress.euresearchgate.net The ability to inhibit these channels may serve as a therapeutic strategy for conditions associated with abnormal intracellular calcium levels. researchgate.net

Gene Expression Regulation

Halofuginone is recognized as a potent regulator of the expression of specific genes, particularly those involved in the formation and remodeling of the extracellular matrix (ECM). drugbank.comdrugbank.comncats.io Its effects are highly specific, targeting the transcription of key proteins involved in both tissue fibrosis and degradation.

Collagen Type I Alpha 1 (α1(I)) Gene Expression Inhibition

A primary and well-documented molecular action of halofuginone is its potent and specific inhibition of Collagen Type I Alpha 1 (COL1A1) gene expression. drugbank.comdrugbank.comncats.ionih.govoncotarget.comtargetmol.com Collagen type I is the most abundant collagen in the body and a key component of the ECM; its overproduction is a hallmark of fibrotic diseases. mdpi.com

Research across various avian and mammalian cell cultures has shown that halofuginone can suppress the expression of the α1(I) gene at remarkably low concentrations, with effects observed at levels as low as 10⁻¹¹ M. nih.gov This inhibition is highly specific, as the expression of the gene for collagen type II is not affected. nih.gov The inhibitory action targets the transcription of the COL1A1 gene, leading to a subsequent decrease in the synthesis of type I collagen protein. nih.gov This effect has been observed in fibroblasts from multiple tissues and is a key mechanism behind halofuginone's anti-fibrotic properties. nih.govmdpi.com Furthermore, halofuginone has been found to overcome the stimulation of collagen synthesis induced by transforming growth factor-beta (TGF-β), a major pro-fibrotic cytokine. mdpi.com

Matrix Metalloproteinase (MMP) Gene Expression Modulation

Halofuginone also modulates the expression of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of ECM components. drugbank.commdpi.com This modulation is complex and appears to be context-dependent, involving both suppression and promotion of different MMPs.

Halofuginone is a potent inhibitor of the gene expression of Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A. drugbank.comdrugbank.comncats.iotargetmol.comnih.govnih.gov MMP-2 plays a critical role in the breakdown of basement membranes, a key step in processes such as tumor cell invasion, metastasis, and angiogenesis. nih.govnih.gov

The inhibitory effect of halofuginone on MMP-2 occurs at the transcriptional level. nih.gov Studies have shown that halofuginone suppresses the activity of the MMP-2 gene promoter. nih.gov A deeper mechanistic insight revealed that this suppression is mediated by the upregulation of the Early Growth Response 1 (Egr-1) transcription factor. nih.gov Egr-1, in turn, binds to the MMP-2 promoter and inhibits its transcriptional activity. nih.gov This leads to decreased MMP-2 production and, consequently, reduced invasive capacity of cells. nih.govnih.gov For instance, in bladder carcinoma cells, treatment with 50 ng/ml of halofuginone resulted in a 50% inhibition of MMP-2 expression. nih.gov

In contrast to its suppressive effect on MMP-2, some research indicates that this compound can promote the expression of other MMPs. Specifically, experiments conducted in Wistar rats have demonstrated that this compound promotes Matrix Metalloproteinase-3 (MMP-3, or stromelysin-1) and Matrix Metalloproteinase-13 (MMP-13, or collagenase-3). uea.ac.uk

This promotion is reportedly mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) and nuclear factor NF-κB signaling pathways. uea.ac.uk The upregulation of these collagenase and stromelysin enzymes is thought to contribute to the breakdown of the extracellular matrix, which can aid in the resolution of established fibrosis. uea.ac.uk However, it is important to note that the effect of halofuginone on MMP expression can be varied; other studies in different experimental models, such as pancreatic tumors in mice, have reported a decrease in MMP-13 activity following halofuginone treatment. semanticscholar.org This suggests the regulation of MMPs by halofuginone is highly dependent on the specific tissue environment and pathological context.

| Gene Target | Effect | Mechanism of Action | Key Research Findings | Reference |

|---|---|---|---|---|

| Collagen Type I Alpha 1 (α1(I)) | Inhibition | Specific repression of gene expression. | Inhibition observed at concentrations as low as 10⁻¹¹ M in avian skin fibroblasts. Overcomes TGF-β-induced synthesis. | nih.govmdpi.com |

| Matrix Metalloproteinase-2 (MMP-2) | Suppression | Inhibition of MMP-2 promoter activity via upregulation of the Egr-1 transcription factor. | 50% inhibition of expression at 50 ng/ml in bladder carcinoma cells, leading to reduced cell invasion. | nih.govnih.gov |

| Matrix Metalloproteinase-3 (MMP-3) | Promotion | Mediated by activation of p38 MAPK and NF-κB pathways. | Observed in Wistar rat models, linked to breakdown of extracellular matrix. | uea.ac.uk |

| Matrix Metalloproteinase-13 (MMP-13) | Promotion / Inhibition | Activation of p38 MAPK and NF-κB (Promotion). Other mechanisms lead to inhibition in different contexts. | Promoted in Wistar rat models. uea.ac.uk Decreased activity observed in a mouse pancreatic tumor model. semanticscholar.org | uea.ac.uksemanticscholar.org |

Cellular and Biochemical Effects

Impact on Cell Proliferation and Survival

Halofuginone (B1684669) lactate (B86563) has demonstrated potent effects on the fundamental processes of cell proliferation and survival across various cell types, particularly in the context of neoplastic and fibrotic diseases. Its mechanisms involve direct inhibition of cell growth, the induction of programmed cell death, and the arrest of the cell division cycle.

Halofuginone is a recognized inhibitor of cell proliferation. drugbank.comncats.io Studies on colorectal cancer (CRC) cells have shown that treatment with halofuginone reduces cell viability in a time- and dose-dependent manner. nih.gov For instance, after a 48-hour treatment, the IC₅₀ (half-maximal inhibitory concentration) values were determined to be in the nanomolar range for several CRC cell lines, highlighting its high potency. researchgate.net This antiproliferative effect is not limited to cancer cells; halofuginone also inhibits the proliferation of fibroblasts and leiomyoma cells. ncats.ioresearchgate.net The underlying mechanism for this inhibition is multifaceted, involving the suppression of extracellular matrix deposition and the modulation of critical signaling pathways that govern cell growth. drugbank.comncats.io

Table 1: Inhibitory Concentration (IC₅₀) of Halofuginone in Various Cell Lines (48h Treatment)

| Cell Line | Cell Type | IC₅₀ (nM) |

| HCT116 | Colorectal Cancer | 5.82 |

| SW480 | Colorectal Cancer | 24.83 |

| SW620 | Colorectal Cancer | 40.76 |

| HT29 | Colorectal Cancer | 47.61 |

| DLD-1 | Colorectal Cancer | 60.89 |

| IEC-6 | Non-transformed Intestinal Epithelial | 205.7 |

| MIHA | Non-tumorigenic Liver | 261.9 |

This table presents the concentration of halofuginone required to inhibit the growth of various cell lines by 50% after 48 hours of treatment. Data sourced from a study on colorectal cancer. researchgate.net

A primary mechanism through which halofuginone exerts its antiproliferative effects is the induction of apoptosis, or programmed cell death. researchgate.netresearchgate.net This process has been observed in a multitude of cell types, including multiple myeloma, acute promyelocytic leukemia, melanoma, and breast cancer cells. nih.govresearchgate.net In colorectal cancer cells, treatment with halofuginone leads to a significant, dose-dependent increase in the percentage of both early and late-stage apoptotic cells. nih.govresearchgate.net This is biochemically confirmed by the increased expression and cleavage of key apoptotic proteins such as Caspase-3 and PARP (Poly(ADP-ribose) polymerase). nih.govnih.gov The apoptotic process in multiple myeloma cells is associated with the depletion of the mitochondrial membrane potential and the activation of caspases-8 and -9, alongside the downregulation of anti-apoptotic proteins like Mcl-1. nih.govresearchgate.net

Halofuginone has been shown to interfere with the normal progression of the cell cycle, causing cells to arrest, primarily in the G1/G0 phase. nih.govpreprints.org This arrest prevents cells from entering the S phase, where DNA synthesis occurs, thus halting proliferation. Flow cytometry analysis of colorectal cancer cells (SW480 and HCT116) treated with halofuginone revealed a dose-dependent accumulation of cells in the G1/G0 phase. nih.govresearchgate.net This effect correlates with the observed inhibition of cell proliferation and is linked to the upregulation of cell cycle regulatory proteins such as p15 (B1577198) and p21. preprints.orgresearchgate.net The ability to halt the cell cycle at this checkpoint is a key component of halofuginone's antineoplastic activity. medchemexpress.com

Induction of Apoptosis in Various Cell Types

Metabolic Reprogramming

Beyond its direct effects on cell survival and proliferation, halofuginone significantly alters cellular metabolism, particularly glucose metabolism. This metabolic reprogramming is a critical aspect of its mechanism of action, as cancer cells often rely on altered metabolic pathways to sustain their rapid growth.

Halofuginone has been found to inhibit cancer growth by suppressing the Akt/mTORC1 signaling pathway, which plays a central role in activating the Warburg effect—a phenomenon where cancer cells favor aerobic glycolysis. nih.govspandidos-publications.com By modulating this pathway, halofuginone effectively rewires the cancer cell's metabolic circuitry. nih.gov

A key consequence of halofuginone's activity is the suppression of glycolytic flux. nih.gov Studies using isotopic tracers have demonstrated that halofuginone treatment leads to reduced levels of intermediate metabolites in the glycolysis pathway, such as glucose-6-phosphate, glyceraldehyde-3-phosphate, and pyruvate. nih.govresearchgate.net This slowdown in glycolysis is achieved, in part, by markedly inhibiting the expression of key proteins involved in glucose metabolism. mdpi.com Specifically, halofuginone treatment downregulates the glucose transporter GLUT1, which is responsible for glucose uptake, and Hexokinase-II (HK-II), the enzyme that catalyzes the first committed step of glycolysis. nih.govmdpi.com This suppression of glycolytic flux not only limits the energy supply for cancer cells but also reduces the availability of biosynthetic precursors derived from glucose. nih.govresearchgate.net

Table 2: Effect of Halofuginone on Key Proteins in Glucose Metabolism

| Protein | Function | Effect of Halofuginone |

| Akt/mTORC1 Pathway | Central regulator of cell growth and metabolism | Decreased phosphorylation (inhibition) |

| GLUT1 | Glucose Transporter | Expression suppressed |

| Hexokinase-II (HK-II) | Catalyzes the first step of glycolysis | Expression suppressed |

| Glucose-6-phosphate dehydrogenase (G6PD) | Key enzyme in Pentose (B10789219) Phosphate (B84403) Pathway | Inactivated, leading to reduced NADPH |

This table summarizes the impact of halofuginone on crucial proteins and pathways involved in cellular glucose metabolism, as identified in colorectal cancer cell studies. nih.govresearchgate.netmdpi.com

Glucose Metabolism Alterations

Inhibition of Gluconeogenesis

Gluconeogenesis is a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates such as lactate and amino acids. wikipedia.org This process is vital for maintaining blood glucose levels during periods of fasting or starvation. wikipedia.org Halofuginone lactate has been observed to interfere with this pathway. Studies have indicated that halofuginone can inhibit hepatic gluconeogenesis. nih.gov This inhibition disrupts the normal synthesis of glucose in the liver, a central organ for this process. wikipedia.orgnih.gov The process of gluconeogenesis shares several enzymes with glycolysis, but key irreversible steps in glycolysis are bypassed by different enzymes in gluconeogenesis. pressbooks.pub The regulation of these pathways is crucial to prevent a futile cycle of glucose synthesis and breakdown. pressbooks.pub

Modulation of Key Glycolytic Enzymes (e.g., Hexokinase-2, Glucose-6-Phosphate Dehydrogenase)

This compound also exerts its effects by modulating key enzymes involved in glycolysis and the pentose phosphate pathway (PPP).

Hexokinase-2 (HK2): This enzyme catalyzes the first irreversible step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. nih.gov Research has demonstrated that halofuginone treatment suppresses the expression of Hexokinase-2 in colorectal cancer cells. researchgate.net This suppression contributes to a slower glycolytic flux, thereby inhibiting the breakdown of glucose for energy. researchgate.net HK2 is often upregulated in cancer cells and plays a crucial role in promoting the high rate of glycolysis observed in tumors. nih.gov

Glucose-6-Phosphate Dehydrogenase (G6PD): As the rate-limiting enzyme of the pentose phosphate pathway, G6PD is crucial for the production of NADPH and the precursors for nucleotide biosynthesis. mdpi.com Halofuginone treatment has been associated with the inactivation of G6PD. nih.govresearchgate.net This inactivation leads to a reduction in the metabolic flux through the pentose phosphate pathway.

Reduction of NADPH Levels

A direct consequence of the modulation of G6PD activity by halofuginone is a reduction in the cellular levels of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). nih.govresearchgate.net NADPH is a critical reducing equivalent in the cell, essential for antioxidant defense and various anabolic processes. nih.govresearchgate.net Studies in colorectal cancer cell lines have shown that treatment with halofuginone leads to a dose-dependent increase in the ratio of NADP+ to NADPH, indicating reduced NADPH production. researchgate.netnih.gov This decrease in NADPH levels can render cells more susceptible to oxidative stress. nih.gov

Autophagy Modulation

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a complex role in cell survival and death. mdpi.com Halofuginone has been shown to dually regulate autophagy depending on the cellular nutrient status. polyu.edu.hk Under nutrient-rich conditions, halofuginone can initiate autophagy. polyu.edu.hk Conversely, under nutrient-poor conditions, such as in an Earle's Balanced Salt Solution (EBSS) medium, halofuginone has been observed to inhibit autophagy. polyu.edu.hk This dual regulatory role suggests a complex interplay between halofuginone's effects and the metabolic state of the cell. The modulation of autophagy by halofuginone can impact various cellular processes, including cell proliferation and survival. preprints.org

Extracellular Matrix Component Synthesis

Halofuginone is well-documented for its potent inhibitory effects on the synthesis of extracellular matrix components, particularly type I collagen.

Attenuation of Type I Collagen Synthesis

Halofuginone has been consistently shown to be a specific inhibitor of type I collagen synthesis. nih.govnih.gov This effect has been observed in various cell types, including fibroblasts. nih.govharvard.edu The mechanism of inhibition involves the reduction of the promoter activity of the type I collagen genes. nih.gov Specifically, treatment with halofuginone reduces the messenger RNA (mRNA) levels of the α2(I) collagen chain. nih.gov This inhibition of gene expression leads to a decreased synthesis of type I collagen protein. nih.gov The antifibrotic properties of halofuginone are attributed to this specific action on collagen synthesis. harvard.edu

Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| Glucose |

| Lactate |

| Nicotinamide adenine dinucleotide phosphate (NADPH) |

| NADP+ |

| Glucose-6-phosphate |

| Type I collagen |

Research Findings on this compound's Cellular Effects

| Cell Line / Model | Effect of Halofuginone | Key Findings | Reference |

| Colorectal Cancer (CRC) Cells | Inhibition of Glucose Metabolism | Suppressed GLUT1 and Hexokinase-2 expression, leading to reduced glucose uptake and glycolysis. | researchgate.net |

| Colorectal Cancer (CRC) Cells | Reduction of NADPH | Inactivated Glucose-6-Phosphate Dehydrogenase, resulting in decreased NADPH levels. | nih.govresearchgate.net |

| Colorectal Cancer (CRC) Cells | Dual Autophagy Regulation | Initiated autophagy in nutrient-replete conditions and inhibited it in nutrient-poor conditions. | polyu.edu.hk |

| Fibroblasts | Attenuation of Collagen Synthesis | Reduced the promoter activity of type-I collagen genes, decreasing collagen protein synthesis. | nih.gov |

| Avian Skin Fibroblasts | Specific Inhibition of Collagen I | Depressed the expression of the α1 gene of type I collagen without affecting type II collagen. | nih.gov |

Exosome Production and miRNA Modulation

Research has demonstrated that Halofuginone can inhibit the growth of certain cancer cells by controlling the production of exosomes containing specific miRNAs involved in cell cycle regulation. researchgate.netfrontiersin.org For instance, in MCF-7 breast cancer cells, Halofuginone treatment leads to a reduction in exosome production. researchgate.netnih.gov This, in turn, decreases the levels of exosomal miR-31. researchgate.netnih.gov

The reduction of exosomal miR-31 has a direct impact on its target, histone deacetylase 2 (HDAC2). researchgate.net By targeting HDAC2, the decreased miR-31 levels lead to downstream effects on cell cycle regulatory proteins, ultimately contributing to the anti-proliferative effects of Halofuginone. researchgate.net Specifically, the inhibition of HDAC2 by this mechanism affects the levels of key cell cycle proteins. researchgate.net

Studies have also indicated that Halofuginone's impact on exosome production is a key part of its anticancer function. researchgate.net The compound has been found to inhibit exosome secretion from lung cancer cells, which is associated with the downregulation of HDAC2 and subsequent cell cycle arrest. researchgate.net

The modulation of miRNA by Halofuginone is a critical aspect of its mechanism of action. The compound alters the miRNA profile within cells and the exosomes they release. In one study, analysis of Halofuginone-treated MCF-7 cells and their exosomes identified several miRNAs that were particularly abundant and sorted into exosomes. researchgate.net Knockdown experiments confirmed that exosomal miR-31 plays a significant role in modulating the growth of MCF-7 cells. researchgate.net

The interplay between Halofuginone, exosome production, and miRNA modulation highlights a complex regulatory network. This mechanism involves the inhibition of the TGF-β signaling pathway, which is a known regulator of cellular processes including proliferation and extracellular matrix production. frontiersin.orgresearchgate.net By influencing exosome-mediated communication and miRNA signaling, Halofuginone can interfere with key pathological processes.

Table 1: Research Findings on this compound's Effect on Exosome Production and miRNA Modulation

| Cell Line/Model | Effect of this compound | Key miRNA Modulated | Downstream Target/Pathway Affected | Reference |

|---|---|---|---|---|

| MCF-7 Breast Cancer Cells | Inhibits exosome production and cell growth. researchgate.netnih.gov | miR-31 | Histone Deacetylase 2 (HDAC2)/Cell Cycle Signaling. researchgate.net | researchgate.netnih.gov |

| Lung Cancer Cells | Inhibits exosome secretion. | Not specified | Histone Deacetylase 2 (HDAC2), leading to stalled cell cycle transition. researchgate.net | researchgate.net |

Therapeutic Applications in Preclinical Models and in Vitro Studies

Antifibrotic Research

The antifibrotic properties of halofuginone (B1684669) have been a major focus of investigation, demonstrating significant efficacy in various models of fibrotic diseases. nih.gov Fibrosis is a pathological process involving the excessive deposition of extracellular matrix (ECM) components, particularly collagen type I, which can disrupt normal tissue architecture and lead to organ failure. nih.govnih.gov Halofuginone has been shown to inhibit collagen type I synthesis in cells from multiple species and tissues. nih.gov A key mechanism underlying its antifibrotic effect is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, specifically by preventing the phosphorylation of Smad3, a critical downstream mediator in the fibrotic cascade. nih.govnih.govmdpi.com

Preclinical studies have demonstrated the potent antifibrotic effects of halofuginone in various animal models of organ fibrosis. In models of hepatic fibrosis in rats, halofuginone treatment led to a reduction in collagen levels, collagen α1(I) gene expression, and the number of α-smooth-muscle-positive cells, which are hallmarks of the fibrotic state. mdpi.com This resulted in a near-complete resolution of the established fibrosis and restored the liver's regenerative capacity, which is typically blocked in fibrotic conditions. mdpi.comharvard.edu

The compound has also shown efficacy in models of pulmonary and pancreatic fibrosis. nih.govharvard.edu In a rat model of pulmonary fibrosis, halofuginone prevented the excessive synthesis of collagen. nih.gov Similarly, it was effective in mitigating fibrosis in a mouse model of pancreatic fibrosis. nih.gov The compound's ability to inhibit TGF-β-induced collagen synthesis has been confirmed in vitro using hepatic stellate cells (HSCs) and pancreatic stellate cells (PSCs), the primary cell types responsible for collagen production in liver and pancreas fibrosis, respectively. mdpi.com

Table 1: Effects of Halofuginone in Preclinical Models of Organ Fibrosis

| Model System | Organ | Key Findings | Reference(s) |

|---|---|---|---|

| Rat Model | Liver | Reduced collagen levels and α-smooth-muscle-positive cells; resolution of established fibrosis; restored liver regeneration. | mdpi.com, harvard.edu |

| Rat Model | Lung | Prevented increase in collagen synthesis. | nih.gov |

| Mouse Model | Pancreas | Prevented pancreatic fibrosis. | nih.gov, harvard.edu |

Halofuginone has been investigated as a potential therapeutic agent for Duchenne Muscular Dystrophy (DMD), a genetic disorder characterized by progressive muscle degeneration and replacement by fibrotic and adipose tissue. physiology.orgoncotarget.com In the mdx mouse, a widely used animal model for DMD, halofuginone treatment has demonstrated significant functional and pathological improvements. mdpi.comphysiology.org

Treatment of mdx mice resulted in a marked reduction of fibrosis in skeletal, cardiac, and respiratory muscles. harvard.eduphysiology.org This was evidenced by decreased levels of collagen I and III, total collagen protein, and inhibition of the fibroblast-to-myofibroblast transition. physiology.orgoncotarget.com Functionally, these antifibrotic effects translated into improved exercise endurance, enhanced pulmonary capacity, and better cardiac function in the treated mice. physiology.org The mechanism involves the inhibition of Smad3 phosphorylation within the dystrophic muscles. oncotarget.com Furthermore, studies have shown an inverse correlation between the level of fibrosis (collagen type I) and the level of utrophin, a protein that can functionally compensate for the lack of dystrophin; inhibiting fibrosis with halofuginone led to an increase in utrophin levels in the mdx mouse diaphragm. oncotarget.com

Beyond its antifibrotic effects, halofuginone was also found to decrease apoptosis of satellite cells, which are muscle stem cells crucial for regeneration. mdpi.com This was associated with a reduction in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl2, leading to improved myoblast survival. mdpi.com

The implantation of medical devices, such as silicone breast implants, invariably leads to a foreign body response that results in the formation of a fibrotic capsule around the implant. nih.govbvsalud.org This can lead to complications like capsular contracture. researchgate.net Halofuginone lactate (B86563) has been evaluated for its ability to mitigate this process.

In studies using rat models, silicone implants coated with halofuginone were shown to significantly reduce the development of capsular fibrosis. nih.govbvsalud.orgmdpi.com Histological and immunohistological analyses of the periprosthetic capsules after a three-month period revealed a significant decrease in capsule thickness. nih.govbvsalud.org The treatment also led to a reduction in fibroblasts, collagen type I and type III deposition, and the presence of CD68+ histiocytes, indicating a diminished foreign body reaction. nih.gov The mechanism is attributed to the local inhibition of the TGF-β signaling pathway, a key mediator of fibrosis. nih.gov These findings highlight the potential of local halofuginone delivery to lessen capsular fibrosis around silicone implants. nih.govbvsalud.org

Table 2: Impact of Halofuginone on Implant-Induced Capsular Fibrosis in Rat Models

| Parameter Measured | Outcome of Halofuginone Treatment | Reference(s) |

|---|---|---|

| Capsule Thickness | Significantly decreased | researchgate.net, nih.gov |

| Fibroblasts | Significantly decreased | nih.gov |

| Collagen Type I & III | Significantly decreased | nih.gov |

| CD68+ Histiocytes | Significantly decreased | nih.gov |

Osteoarthritis (OA) is a degenerative joint disease characterized by the breakdown of articular cartilage and changes in the subchondral bone. nih.gov Halofuginone has shown promise in preclinical rodent models of OA, primarily through its inhibition of TGF-β activity and effects on angiogenesis. nih.govpreprints.org

In anterior cruciate ligament transection (ACLT) models in both mice and rats, administration of halofuginone attenuated the progression of OA. medchemexpress.comnih.gov The treatment resulted in delayed articular cartilage degeneration and reduced subchondral bone sclerosis, leading to significantly lower OARSI (Osteoarthritis Research Society International) scores. nih.gov Specifically, halofuginone treatment preserved proteoglycan content in the cartilage and decreased the thickness of the calcified cartilage zone. nih.govfrontiersin.org

At the molecular level, halofuginone reduced the expression of cartilage-degrading enzymes like matrix metalloproteinase-13 (MMP-13) and A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS5), as well as collagen X (Col X), a marker of chondrocyte hypertrophy. nih.govfrontiersin.org Concurrently, it increased the levels of protective molecules such as lubricin and collagen II. nih.gov The beneficial effects are linked to its ability to inhibit TGF-β-dependent Smad2/3 phosphorylation and suppress the formation of H-type vessels (a specific type of capillary) in the subchondral bone. nih.gov

Scleroderma, or systemic sclerosis (SSc), is an autoimmune disease characterized by widespread fibrosis of the skin and internal organs. nih.gov Halofuginone's antifibrotic properties have been tested in relevant preclinical models, including the tight skin (Tsk) mouse, an experimental system that mimics many features of human scleroderma. nih.govnih.gov

In Tsk mice, halofuginone treatment resulted in a decrease in collagen synthesis. nih.govnih.gov In vitro studies using skin fibroblasts from scleroderma patients have confirmed that halofuginone can inhibit collagen type I synthesis. nih.govharvard.edu This effect is achieved by overcoming TGF-β-induced collagen production through the inhibition of Smad3 phosphorylation. nih.govmdpi.com These preclinical findings provided the basis for early-phase clinical trials in humans with scleroderma and chronic graft-versus-host disease (cGvHD), a condition with similar fibrotic manifestations. nih.gov

Attenuation of Osteoarthritis Progression in Animal Models

Anticancer Research

Halofuginone lactate has demonstrated broad anticancer activity in a multitude of preclinical and in vitro studies, targeting various aspects of tumor biology, including proliferation, apoptosis, angiogenesis, and metastasis. preprints.orgoup.comsemanticscholar.org Its effects are not limited to a single cancer type, with efficacy shown in models of osteosarcoma, uterine leiomyoma, breast cancer, colorectal cancer, melanoma, bladder carcinoma, and others. preprints.orgoup.comsemanticscholar.orgresearchgate.netnih.gov

The compound inhibits tumor growth by inducing cell cycle arrest and promoting apoptosis. oup.comnih.gov For instance, in colorectal cancer cells, halofuginone treatment led to G1/G0 phase arrest and induced caspase-dependent apoptosis. nih.govresearchgate.net It has been shown to inhibit the proliferation of breast cancer cells (MCF-7) in a dose-dependent manner. researchgate.net In xenograft models of human uterine leiomyoma, halofuginone significantly reduced tumor volume by increasing apoptosis and reducing cell proliferation. oup.com

A key aspect of its anticancer mechanism is the modulation of critical signaling pathways. Halofuginone inhibits the TGF-β signaling pathway in various cancer cells, reducing the expression of genes that promote bone metastases, such as PTHrP, CTGF, and IL11. nih.govnih.gov It also suppresses the Akt/mTORC1 signaling pathway, which is crucial for cancer cell metabolism and survival, thereby inhibiting glucose uptake and glycolysis in colorectal cancer cells. semanticscholar.orgnih.govresearchgate.net Furthermore, halofuginone has been reported to inhibit the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are essential for tumor invasion and metastasis. researchgate.netdrugbank.com In a mouse model of breast cancer, combining halofuginone with the bisphosphonate zoledronic acid resulted in an enhanced inhibition of bone metastasis. nih.gov

Table 3: Overview of Halofuginone's Anticancer Activity in Preclinical Research

| Cancer Type | Model System | Key Findings & Mechanisms | Reference(s) |

|---|---|---|---|

| Colorectal Cancer | In Vitro & In Vivo (Xenograft) | Inhibited proliferation, induced apoptosis; suppressed Akt/mTORC1 signaling and glucose metabolism. | researchgate.net, semanticscholar.org, nih.gov |

| Breast Cancer | In Vitro & In Vivo (Xenograft) | Induced apoptosis, inhibited migration via MMP-9 downregulation; inhibited growth by modulating exosomal miR-31. | researchgate.net, researchgate.net |

| Melanoma | In Vivo (Bone Metastasis Model) | Decreased development and progression of bone metastasis; inhibited TGF-β signaling. | nih.gov |

| Uterine Leiomyoma | In Vivo (Xenograft) | Reduced tumor volume; increased apoptosis and reduced cell proliferation. | oup.com |

| Osteosarcoma | In Vivo (Preclinical Model) | Inhibited tumor growth and lung metastases. | preprints.org |

In Vitro Inhibition of Proliferation in Diverse Cancer Cell Lines

Halofuginone has been shown to inhibit the proliferation of a wide array of cancer cell lines in laboratory settings. This broad-spectrum activity highlights its potential as a versatile anti-cancer agent.

Colorectal Cancer: In human colorectal cancer (CRC) cell lines, including SW480, HCT116, SW620, HT29, and DLD-1, halofuginone treatment has been observed to reduce cell viability in a time- and dose-dependent manner. nih.gov The inhibitory concentrations (IC50) after 48 hours of treatment were found to be as low as 5.82 nM in HCT116 cells. nih.govoncotarget.com This anti-proliferative effect is associated with the induction of cell cycle arrest at the G1/G0 phase. nih.govresearchgate.net

Breast Cancer: Halofuginone has shown efficacy against breast cancer cells. Studies have demonstrated its ability to inhibit the proliferation of breast cancer cell lines. nih.govdovepress.com This is achieved, in part, by inducing apoptosis and inhibiting cell migration. medkoo.com

Liver Cancer: Research on hepatocellular carcinoma (HCC) cell lines, such as HepG2 and Hep-3B, has indicated that halofuginone can inhibit their growth. preprints.orgfrontiersin.org The mechanism involves the arrest of the cell cycle and the induction of apoptosis. preprints.org

Melanoma: In human melanoma cells, halofuginone has been shown to inhibit cell proliferation in a dose- and time-dependent manner. nih.gov This effect is linked to the induction of apoptosis. nih.gov

Multiple Myeloma: Halofuginone has demonstrated anti-tumor activity against various human multiple myeloma (MM) cell lines and primary patient-derived MM cells. nih.govnih.gov It effectively suppresses the proliferation of myeloma cells, even when they are co-cultured with bone marrow stromal cells, which typically promote their growth. nih.govnih.gov

Leiomyoma: In the context of benign tumors, halofuginone has been found to inhibit the proliferation of human uterine leiomyoma (fibroid) cells in a dose-dependent manner. mdpi.comnih.gov This inhibition is mediated by a reduction in DNA synthesis and the induction of apoptosis. mdpi.com

Interactive Table: In Vitro Anti-proliferative Activity of Halofuginone in Various Cancer Cell Lines

| Cancer Type | Cell Lines | Key Findings |

| Colorectal Cancer | SW480, HCT116, SW620, HT29, DLD-1 | Dose- and time-dependent reduction in cell viability; induction of G1/G0 cell cycle arrest. nih.govresearchgate.net |

| Breast Cancer | MDA-MB-231 | Inhibition of cell proliferation and migration; induction of apoptosis. nih.govdovepress.commedkoo.com |

| Liver Cancer | HepG2, Hep-3B | Inhibition of cell growth; cell cycle arrest and apoptosis induction. preprints.orgfrontiersin.org |

| Melanoma | 1205Lu | Dose- and time-dependent inhibition of cell proliferation; induction of apoptosis. nih.gov |

| Multiple Myeloma | Various human MM cell lines | Suppression of proliferation, even in the presence of growth-promoting stromal cells. nih.govnih.gov |

| Leiomyoma | Primary human leiomyoma cells | Dose-dependent inhibition of proliferation; reduced DNA synthesis and induced apoptosis. mdpi.comnih.gov |

Tumor Growth Retardation in Xenograft Models

The anti-tumor effects of halofuginone observed in vitro have been substantiated in in vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice.

Colorectal Cancer: In xenograft models of colorectal cancer, treatment with halofuginone has been shown to retard tumor growth. oncotarget.comnih.govresearchgate.net This in vivo efficacy is consistent with its in vitro anti-proliferative and pro-apoptotic effects. oncotarget.comresearchgate.net

Multiple Myeloma: Halofuginone has demonstrated anti-myeloma activity in a myeloma xenograft mouse model, further supporting its potential as a therapeutic agent for this disease. nih.govnih.gov

Leiomyoma: In a mouse xenograft model using primary human uterine leiomyoma cells, treatment with halofuginone resulted in a significant reduction in tumor volume. nih.gov

Other Cancers: Halofuginone has also been shown to hinder the development and progression of tumors in various other animal models, including those for bladder carcinoma, glioma, and prostate cancer. researchgate.net More recently, it has demonstrated significant tumor growth inhibition in a patient-derived xenograft model of chordoma. biorxiv.org

Interactive Table: Effect of Halofuginone on Tumor Growth in Xenograft Models

| Cancer Type | Xenograft Model | Key Findings |

| Colorectal Cancer | HCT116 xenograft-bearing nude mice | Retardation of tumor growth. oncotarget.comresearchgate.netresearchgate.net |

| Multiple Myeloma | Myeloma xenograft mouse model | In vivo anti-myeloma activity. nih.govnih.gov |

| Leiomyoma | Human uterine leiomyoma xenografts in NSG mice | Significant reduction in tumor volume. nih.gov |

| Chordoma | Patient-derived xenograft model | Significant tumor growth inhibition. biorxiv.org |

Suppression of Tumor Progression and Metastasis

A critical aspect of cancer-related mortality is the spread of cancer cells to distant organs, a process known as metastasis. Halofuginone has shown promise in inhibiting this process.

Halofuginone effectively suppresses tumor progression and metastasis in mice. ncats.io It has been shown to inhibit the establishment and progression of melanoma bone metastases. nih.gov In breast cancer models, it has been demonstrated to be an effective therapy for treating metastasis through the inhibition of TGF-β and BMP signaling. dovepress.com Research has also shown that halofuginone can suppress the lung metastasis of chemically induced hepatocellular carcinoma in rats. frontiersin.org

The mechanisms underlying these anti-metastatic effects are multifaceted and include the inhibition of angiogenesis (the formation of new blood vessels that supply tumors) and the downregulation of matrix metalloproteinases (MMPs), enzymes that are crucial for cancer cell invasion. medkoo.comncats.ioresearchgate.net For instance, in breast cancer cells, halofuginone induces apoptosis and inhibits migration by downregulating matrix metalloproteinase-9. medkoo.com

Sensitization of Cancer Cells to Chemotherapeutic Agents

A significant challenge in cancer therapy is the development of resistance to chemotherapeutic drugs. Halofuginone has been investigated for its potential to sensitize cancer cells to these conventional treatments, thereby enhancing their efficacy.

In multiple myeloma, halofuginone has been shown to trigger synergistic cytotoxicity when combined with conventional and novel agents such as lenalidomide, melphalan, dexamethasone, and doxorubicin. nih.govnih.gov

Studies on colorectal cancer have also explored the synergistic effects of halofuginone with other compounds. For example, in combination with artemisinin, it synergistically arrests cancer cells at the G1/G0 phase of the cell cycle. oncotarget.com

Antiparasitic and Antiprotozoal Research

Beyond its anti-cancer properties, halofuginone has a well-established history as an antiparasitic and antiprotozoal agent.

Cryptosporidiosis Models

Cryptosporidiosis, a diarrheal disease caused by the microscopic parasite Cryptosporidium, is a significant concern in both human and veterinary medicine. This compound is currently the only licensed drug for the prevention and treatment of cryptosporidiosis in livestock. researchgate.net

In calves, halofuginone has been shown to be effective in reducing the risk of cryptosporidiosis and decreasing the intensity of diarrhea and fecal oocyst counts. mdpi.com It has also been shown to reduce diarrhea and the death rate caused by cryptosporidiosis in lambs. mdpi.com

Cryptosporidium parvum is a major species causing cryptosporidiosis. Research has shown that the bromide salt of halofuginone is effective against C. parvum in vitro. mdpi.com Further studies have indicated that the (2R,3S) enantiomer of this compound is more efficacious against C. parvum in vitro compared to its optical antipode. mdpi.com

Impact on Oocyst Shedding in Animal Models (e.g., Bovine Calves, Lambs)

This compound has demonstrated efficacy in reducing the shedding of Cryptosporidium oocysts in neonatal ruminants, a critical factor in controlling the spread of cryptosporidiosis on farms. Studies in bovine calves have shown that prophylactic treatment with this compound is associated with a significant decrease in the incidence of oocyst shedding. nih.gov While the treatment may not entirely prevent infection, it curtails the formation of oocysts in the intestinal lining, thereby lowering their excretion into the environment. vettimes.co.uk Research indicates that although this compound treatment lessens oocyst shedding, it does not achieve a complete cure, highlighting the need for concurrent implementation of sound animal husbandry and hygiene practices to manage the disease effectively. researchgate.net

In naturally infected neonatal calves, administration of this compound has been shown to significantly reduce oocyst shedding. researchgate.netresearchgate.net One study observed a statistically significant decrease in oocyst counts from the third day of treatment onwards. ufrgs.br However, some studies have reported inconsistent responses to prophylactic treatment and note that while oocyst shedding and mortality may be reduced, there might be no effect on the incidence of diarrhea. vettimes.co.uk Field trials in Greece have also found the drug to be effective in preventing and treating cryptosporidiosis and reducing associated mortality in neonatal lambs and goat kids. nih.gov

Table 1: Effect of this compound on Oocyst Shedding in Animal Models

| Animal Model | Key Findings |

|---|---|

| Bovine Calves | Prophylactic treatment significantly lowers the incidence of oocyst shedding. nih.gov |

| Reduces the excretion of oocysts by inhibiting their formation in the intestinal lining. vettimes.co.uk | |

| Does not result in a complete cure, necessitating good hygiene practices. researchgate.net | |

| Significant decrease in oocyst counts observed from day 3 of treatment in naturally infected calves. ufrgs.br | |

| Lambs and Goat Kids | Effective in preventing and treating cryptosporidiosis and reducing mortality in field trials. nih.gov |

Coccidiosis Models (e.g., Eimeria Species in Poultry)

In poultry, halofuginone has been investigated for its efficacy against various Eimeria species, the causative agents of coccidiosis. It is recognized as a synthetic coccidiostat used to prevent and control these parasitic protozoa. animbiosci.orgnih.gov Research has shown that halofuginone is effective against different Eimeria species, including Eimeria tenella, E. acervulina, E. brunetti, E. maxima, E. necatrix, E. praecox, and E. mitis. animbiosci.orgnih.govnih.gov

The compound acts early in the coccidia life cycle. nih.gov Studies on Eimeria tenella have revealed that halofuginone can inhibit the parasite's invasion of host cecal cells during the initial stages of its life cycle. nih.gov Later in the cycle, it disrupts the parasite's development by causing vacuolation of the schizonts, which are the asexual reproductive stages. nih.govnih.gov This leads to abnormal schizonts that are unable to divide into merozoites and are subsequently eliminated by the host's immune system. nih.gov

Table 2: Halofuginone Activity in Poultry Coccidiosis Models

| Eimeria Species | Mechanism of Action |

|---|---|

| Various Eimeria spp. | Acts early in the life cycle. nih.gov |

| Eimeria tenella | Inhibits invasion of host cecal cells. nih.gov |

| Disturbs schizont development through vacuolation. nih.govnih.gov | |

| Eimeria mitis | Effective against infections in young broiler chickens. nih.gov |

Malaria Models

Halofuginone has shown significant antimalarial activity in various preclinical models, targeting different species and life-cycle stages of the Plasmodium parasite.

Antimalarial Activity Against Plasmodium falciparum and Plasmodium berghei

Halofuginone has demonstrated potent activity against Plasmodium falciparum in vitro and has shown curative effects in mice infected with Plasmodium berghei. nih.govjetir.org It is considered one of the most active analogs of febrifugine (B1672321) against the in vitro growth of P. falciparum. nih.govjetir.org

Activity Across Parasite Life-Cycle Stages (Liver and Blood Stages)

A key feature of halofuginone's antimalarial action is its effectiveness against multiple stages of the parasite's life cycle. jetir.org It inhibits both the asymptomatic liver stage, which is the initial phase of infection in the human host, and the subsequent blood stage, which is responsible for the clinical symptoms of malaria. nih.govjetir.orgnih.gov In the liver stage, halofuginone was found to inhibit the sporozoite load of P. berghei in HepG2 cells with a potent IC50 value of 17 nM. nih.govnih.govnih.gov Time course inhibition assays have indicated that it affects crucial processes in both the early and late stages of parasite development within liver cells. nih.govnih.gov Unlike some other antimalarial drugs, halofuginone acts with equal speed on all three stages of the asexual blood-stage parasite: the ring, trophozoite, and schizont stages. nih.govjetir.org

Interaction with Parasite-Specific Prolyl-tRNA Synthetase

The molecular target of halofuginone's antimalarial activity has been identified as the parasite's prolyl-tRNA synthetase (ProRS). medchemexpress.commdpi.com This enzyme is crucial for protein synthesis. Halofuginone acts as a competitive inhibitor of ProRS, with a reported Ki of 18.3 nM. medchemexpress.commedchemexpress.com It achieves this by occupying both the proline and the tRNA-binding pockets of the enzyme. mdpi.commedchemexpress.com Specifically, the piperidine (B6355638) ring of halofuginone occupies the same site as the pyrrolidine (B122466) ring of proline, while the quinazolinone group binds to the pocket for the A76 adenosine (B11128) of the tRNA. mdpi.com This inhibition of ProRS activity leads to an accumulation of uncharged tRNA, mimicking a state of proline starvation within the parasite. mdpi.com Studies have shown that halofuginone interacts strongly with the ProRS of P. falciparum, which is located exclusively in the parasite's cytoplasm during the asexual blood stage. mdpi.com

Table 3: Antimalarial Profile of this compound

| Aspect | Details |

|---|---|

| Target Species | Plasmodium falciparum, Plasmodium berghei nih.govjetir.org |

| Life-Cycle Stages | Liver stage (early and late development), Blood stage (ring, trophozoite, schizont) nih.govjetir.orgnih.gov |

| Mechanism of Action | Inhibition of parasite-specific prolyl-tRNA synthetase (ProRS) medchemexpress.commdpi.com |

| Binding Site | Competitively binds to both the proline and tRNA-binding pockets of ProRS mdpi.commedchemexpress.com |

| Biochemical Effect | Mimics proline starvation by causing accumulation of uncharged tRNA mdpi.com |

Immunomodulatory Research

Beyond its antiparasitic effects, halofuginone has been shown to possess immunomodulatory properties. A significant finding is its ability to specifically inhibit the differentiation of naïve T cells into Th17 cells, a subset of T helper cells involved in inflammatory and autoimmune responses. harvard.edu This effect is observed without affecting the differentiation into Th1 or Th2 cells. harvard.edu Research suggests that halofuginone treatment simulates proline depletion, which is linked to the amelioration of Th17-associated autoimmunity. harvard.edu In a mouse model of autoimmune arthritis, halofuginone was found to regulate the balance between Th17 and regulatory T cells (Tregs) and inhibit osteoclastogenesis. medkoo.com These findings point to the potential of halofuginone as a tool for studying and potentially modulating immune responses in various disease contexts.

Inhibition of T-Helper 17 (Th17) Cell Development and Activity

Halofuginone has been identified as a potent inhibitor of T-helper 17 (Th17) cell differentiation. researchgate.netnih.govfcad.comwikipedia.org Th17 cells are a subset of CD4+ T cells that play a critical role in the pathogenesis of various autoimmune and inflammatory diseases through the secretion of pro-inflammatory cytokines like Interleukin-17 (IL-17). nih.govmdpi.com In vitro studies have shown that halofuginone selectively inhibits the differentiation of both mouse and human Th17 cells. nih.govharvard.edu This inhibitory effect is not due to the suppression of master transcription factors or direct interference with TGF-β or IL-6 signaling pathways. harvard.edu Instead, halofuginone's mechanism is linked to the activation of the amino acid starvation response (AAR). nih.govoncotarget.com

The compound has been found to bind to and inhibit prolyl-tRNA synthetase (ProRS), an enzyme essential for charging transfer RNA (tRNA) with the amino acid proline. nih.gov This inhibition leads to an accumulation of uncharged tRNA, mimicking a state of proline starvation and thereby triggering the AAR. nih.govfcad.comwikipedia.org This activation of the AAR pathway selectively prevents the development of Th17 cells. nih.govoncotarget.com Research has also shown that halofuginone can block IL-23-induced STAT3 phosphorylation, a key signaling event in Th17 effector function. researchgate.net

In vivo studies have corroborated these findings. In a mouse model of experimental autoimmune encephalomyelitis, a Th17-associated disease, halofuginone treatment offered protection. nih.govharvard.edu Similarly, in a mouse model of vulvovaginal candidiasis, halofuginone administration led to a significant reduction in IL-17 production by inhibiting Th17 differentiation. nih.govharvard.edu

Regulation of Th17/Treg Cell Balance in Autoimmune Arthritis Models

The balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Treg cells) is crucial for maintaining immune homeostasis. An imbalance, with a skew towards Th17 cells, is a hallmark of many autoimmune diseases, including rheumatoid arthritis. cairn.infotandfonline.com

In mouse models of autoimmune arthritis, treatment with halofuginone has been shown to suppress the development of the disease. nih.gov This therapeutic effect is associated with a reciprocal regulation of Th17 and FoxP3+ Treg cells, effectively shifting the Th17/Treg ratio towards a more tolerogenic state. researchgate.netnih.gov Specifically, in halofuginone-treated mice with autoimmune arthritis, the number of Th17 cells decreased while the population of Treg cells increased. researchgate.netnih.gov This modulation of the Th17/Treg balance is a key mechanism behind halofuginone's amelioration of autoimmune arthritis. nih.gov